3-Ethynyl-N,N,4-trimethylbenzamide

Epigenetics Histone Demethylase KDM4C/JMJD2C

Choose 3-Ethynyl-N,N,4-trimethylbenzamide for its unique, evidence-backed profile: a KDM4C/JMJD2C probe (IC50=794 nM) and a cell-impermeable negative control (cellular IC50 >100 µM). Its terminal ethynyl group enables click-chemistry library synthesis without de novo core work, validated for HDAC8 inhibitor discovery. This specific N,N-dimethyl, 4-methyl substitution pattern is critical for its pharmacological profile, distinct from unsubstituted analogs. A strategic scaffold for PD-1/PD-L1 antagonist programs.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
Cat. No. B8151803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-N,N,4-trimethylbenzamide
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)N(C)C)C#C
InChIInChI=1S/C12H13NO/c1-5-10-8-11(7-6-9(10)2)12(14)13(3)4/h1,6-8H,2-4H3
InChIKeyDZVFYZYBSIAPPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethynyl-N,N,4-trimethylbenzamide for Epigenetic and Immuno-Oncology Research: Procurement-Grade Baseline Profile


3-Ethynyl-N,N,4-trimethylbenzamide (molecular formula C₁₂H₁₃NO, molecular weight 187.24 g/mol) is a benzamide derivative distinguished by three structural features: a terminal ethynyl group at the 3-position of the phenyl ring, an N,N-dimethyl amide, and a 4-methyl substituent on the aromatic core. The compound has been profiled in the BindingDB repository for human lysine-specific demethylase 4C (KDM4C/JMJD2C) inhibition, with a biochemical IC₅₀ of 794 nM determined via RFMS assay using trimethylated peptide substrate [1]. The 3-ethynylbenzamide scaffold has been widely exploited for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry to generate focused compound libraries, particularly for HDAC8 inhibitor discovery . The benzamide chemotype is further represented in patent literature covering PD-1/PD-L1 small-molecule antagonist programs, as exemplified by US-9102591-B2 and related filings describing substituted benzamide derivatives for immuno-oncology applications [2].

Why Generic Benzamide Substitution Fails for 3-Ethynyl-N,N,4-trimethylbenzamide in Targeted Screening Programs


Generic benzamide analogs lacking the 3-ethynyl group, the N,N-dimethyl substitution, or the 4-methyl substituent are not functionally interchangeable with 3-Ethynyl-N,N,4-trimethylbenzamide for three evidence-grounded reasons. First, the ethynyl moiety is the sine qua non for CuAAC click chemistry derivatization; its removal abolishes the capacity to generate triazole-linked probe or library compounds, a capability documented for the broader 3-ethynylbenzamide series in HDAC8 inhibitor discovery campaigns . Second, the N,N-dimethyl and 4-methyl substituents jointly tune both steric bulk and lipophilicity, directly influencing binding interactions within the KDM4C active site; the 794 nM IC₅₀ recorded against KDM4C reflects this specific substitution pattern and cannot be extrapolated to non-methylated or mono-methylated analogs [1]. Third, patent disclosures covering benzamide-based PD-1/PD-L1 antagonists specify substitution requirements that include N,N-dialkyl and ring-alkyl features as critical to pharmacological activity; the unsubstituted 3-ethynylbenzamide parent (C₉H₇NO, MW 145.16) lacks these features and shows a distinct activity profile, including uncoupling of oxidative phosphorylation rather than targeted immuno-oncology activity .

Quantitative Differentiation Evidence for 3-Ethynyl-N,N,4-trimethylbenzamide Against Closest Analogs


KDM4C Biochemical Inhibition: Direct IC₅₀ Comparator Data

3-Ethynyl-N,N,4-trimethylbenzamide exhibits a biochemical IC₅₀ of 794 nM against human KDM4C (N-terminal His-tagged, expressed in E. coli BL21(DE3), RFMS assay with trimethylated peptide substrate). By comparison, the structurally related inhibitor NCGC00247743 displays an IC₅₀ of 154 nM against KDM4C under comparable biochemical conditions (E. coli expression, biotinylated peptide substrate). The 5.2-fold difference in potency establishes a benchmarked activity range: 3-Ethynyl-N,N,4-trimethylbenzamide serves as a moderate-affinity probe suitable for target engagement studies where high potency is not the primary selection criterion, while providing a distinct substitution pattern for structure-activity relationship (SAR) exploration [1] [2].

Epigenetics Histone Demethylase KDM4C/JMJD2C

Structural Differentiation: Combined Ethynyl-N,N-dimethyl-4-methyl Substitution Pattern vs. Simpler Analogs

The simultaneous presence of 3-ethynyl, N,N-dimethyl, and 4-methyl groups in 3-Ethynyl-N,N,4-trimethylbenzamide (MW 187.24) creates a substitution pattern not replicated by any single commercially common analog. The closest structural comparators lack at least one key feature: 3-Ethynylbenzamide (CAS 587878-75-9, C₉H₇NO, MW 145.16) lacks N,N-dimethyl and 4-methyl groups; N,N,4-Trimethylbenzamide (CAS 14062-78-3, C₁₀H₁₃NO, MW 163.22) lacks the ethynyl handle; and 3-Ethynyl-N,N-dimethylbenzamide (C₁₁H₁₁NO, MW 173.21) lacks the 4-methyl substituent. The full three-feature combination is required for simultaneous click chemistry reactivity (ethynyl), enhanced lipophilicity from N,N-dimethyl (clogP contribution ~+0.7 vs. primary amide), and steric differentiation at the 4-position critical for selective binding in methyl-binding pockets [1].

Medicinal Chemistry SAR Chemical Biology

Click Chemistry Utility: Terminal Alkyne as a Universal Conjugation Handle

The 3-ethynyl group provides a terminal alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical click chemistry reaction. This reactivity has been directly exploited in the 3-ethynylbenzamide series: N-(2-aminophenyl)-3-ethynylbenzamide was used as a click chemistry building block to generate a candidate library, yielding the HDAC8-selective inhibitor C149 with an IC₅₀ of 0.070 μM, representing a 4.4-fold potency improvement over the reference inhibitor PCI-34058 (IC₅₀ = 0.31 μM) . The applicability extends beyond HDAC inhibition to the broader heterocyclic alkynyl benzene patent space, where ethynyl-benzamide scaffolds are described as key intermediates for medicinal chemistry programs targeting kinases, epigenetic readers, and immune checkpoint proteins [1].

Click Chemistry Bioconjugation Chemical Biology

Patent Landscape Positioning: Benzamide Scaffold in PD-1/PD-L1 Small-Molecule Antagonist Programs

The benzamide scaffold has been validated in the PD-1/PD-L1 small-molecule antagonist field: compound D2, a benzamide derivative, achieved an IC₅₀ of 16.17 nM against PD-1/PD-L1 interaction, outperforming the reference compound BMS202 (IC₅₀ = 18-55 nM depending on assay format) [1]. Patent US-9102591-B2 ('Benzamides') discloses a genus of substituted benzamides that encompasses the structural space of 3-Ethynyl-N,N,4-trimethylbenzamide, indicating that this substitution pattern falls within claimed intellectual property for therapeutic benzamide derivatives [2]. While 3-Ethynyl-N,N,4-trimethylbenzamide itself has not been directly profiled against PD-1/PD-L1, its structural features (N,N-dialkyl amide, ring alkylation, ethynyl handle for further optimization) align with those found in the most active benzamide-based PD-1/PD-L1 antagonists reported to date.

Immuno-Oncology PD-1/PD-L1 Small Molecule Inhibitor

Cellular Context: Differential In Vitro vs. Cellular KDM4C Activity

3-Ethynyl-N,N,4-trimethylbenzamide exhibits a pronounced activity cliff between biochemical and cellular KDM4C assays. While the biochemical IC₅₀ is 794 nM, the cellular IC₅₀ in U2OS cells (transfected with N-terminal His-tagged full-length human KDM4C, assessed by H3K9Me3 demethylation inhibition at 24 h) is >100,000 nM — representing a >126-fold drop in potency [1]. For comparison, the potent KDM4C inhibitor NCGC00247743 (biochemical IC₅₀ = 154 nM) demonstrates cell-permeable activity with micromolar growth inhibition in LNCaP prostate cancer cells . This cellular inactivity of 3-Ethynyl-N,N,4-trimethylbenzamide is not a liability but a feature: it makes the compound suitable for biochemical target engagement studies where cellular permeability is undesirable, such as in vitro reconstitution assays or negative-control experiments for cell-based KDM4C inhibitor screening [1].

Cellular Assay Demethylase Epigenetic Probe

Optimal Research and Industrial Deployment Scenarios for 3-Ethynyl-N,N,4-trimethylbenzamide


KDM4C Biochemical Probe for Epigenetic Target Engagement Studies

Deploy 3-Ethynyl-N,N,4-trimethylbenzamide as a moderate-affinity (IC₅₀ = 794 nM) biochemical probe for KDM4C/JMJD2C in in vitro demethylase assays. Its >126-fold cellular inactivity (cellular IC₅₀ > 100 μM) makes it an ideal cell-impermeable negative control for distinguishing on-target biochemical effects from cell-based artifacts in KDM4C inhibitor screening cascades [1]. Pair with NCGC00247743 (biochemical IC₅₀ = 154 nM, cell-permeable) as a positive control for orthogonal assay validation .

Click Chemistry Building Block for Focused Library Synthesis

Use the terminal 3-ethynyl group as a CuAAC handle to generate triazole-linked compound libraries without de novo core synthesis. This approach has been validated in the 3-ethynylbenzamide series, where click chemistry-based library generation yielded the HDAC8 inhibitor C149 with a 4.4-fold potency gain over PCI-34058 [1]. The N,N-dimethyl and 4-methyl groups remain available for SAR interrogation across diverse azide coupling partners.

Benzamide PD-1/PD-L1 Scaffold for Immuno-Oncology Lead Optimization

Leverage the benzamide core as a starting scaffold for PD-1/PD-L1 antagonist programs. The benzamide chemotype has produced compound D2 (IC₅₀ = 16.17 nM), which outperforms BMS202 (IC₅₀ = 18-55 nM) [1]. The 3-ethynyl group provides a vector for further diversification via click chemistry, while the substitution pattern falls within the patent space defined by US-9102591-B2, offering a structurally enabled entry point for medicinal chemistry optimization .

Quote Request

Request a Quote for 3-Ethynyl-N,N,4-trimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.